Product packaging for ci-IP3/PM(Cat. No.:CAS No. 1009832-82-9)

ci-IP3/PM

Cat. No.: B606688
CAS No.: 1009832-82-9
M. Wt: 1171.8713
InChI Key: FNWIHZJMPHUCAI-CIGIGUQUSA-N
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Description

Fundamental Role of IP3 as a Second Messenger in Cellular Communication

IP3 is produced through the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, a reaction catalyzed by the enzyme phospholipase C (PLC). numberanalytics.comwikipedia.orgechelon-inc.com This enzymatic cleavage is typically activated following the binding of a ligand to its specific receptor on the cell surface, coupling the extracellular signal to an intracellular event. numberanalytics.comfiveable.me Once generated, IP3 is a soluble molecule that diffuses through the cytoplasm to reach its primary target, the inositol (B14025) 1,4,5-trisphosphate receptor (IP3R). wikipedia.org This interaction is a critical step in transducing the initial signal into an intracellular response. numberanalytics.com

Overview of IP3-Mediated Calcium Dynamics in Intracellular Signaling

The central function of IP3 is its role in regulating intracellular calcium (Ca²⁺) levels. IP3 receptors (IP3Rs) are ligand-gated Ca²⁺ channels primarily located on the membrane of the endoplasmic reticulum (ER), the major intracellular Ca²⁺ storage organelle. numberanalytics.comwikipedia.orgfrontiersin.orgresearchgate.net Binding of IP3 to IP3Rs triggers a conformational change in the receptor, leading to the opening of the channel and the subsequent release of stored Ca²⁺ from the ER into the cytosol. numberanalytics.comwikipedia.orgfiveable.me

The release of Ca²⁺ mediated by IP3Rs is not always a simple, uniform increase. It can manifest as complex spatial and temporal patterns, including localized, transient increases known as "Ca²⁺ puffs" and propagating "Ca²⁺ waves" that spread throughout the cell. elifesciences.orgnih.gov The dynamics of these Ca²⁺ signals are influenced by factors such as the concentration of IP3, the sensitivity of IP3Rs, and the interplay with other Ca²⁺-handling mechanisms, including the sarco/endoplasmic reticulum Ca²⁺ ATPases (SERCA) pumps that refill the ER stores. frontiersin.orgfrontiersin.org Research utilizing tools like ci-IP3/PM, a cell-permeable caged IP3 derivative, allows for the controlled release of IP3 upon UV photolysis, providing a method to study the precise timing and impact of IP3 on these complex Ca²⁺ dynamics within live cells. medkoo.comrndsystems.combio-techne.commedchemexpress.comcaltagmedsystems.co.uk Studies using photoreleased IP3 have shown similar patterns of Ca²⁺ puff activity compared to agonist-induced Ca²⁺ signals, highlighting the utility of such tools in dissecting the IP3 pathway. elifesciences.org

Research findings have detailed the biphasic modulation of IP3Rs by cytosolic Ca²⁺ itself, where low Ca²⁺ concentrations enhance channel opening, while high concentrations favor closure, contributing to the phenomenon of Ca²⁺-induced Ca²⁺ release (CICR). elifesciences.orgnih.gov Furthermore, studies have revealed that global Ca²⁺ signals mediated by IP3 can arise through distinct modes of release, including punctate transients from clustered receptors and spatiotemporally diffuse release. elifesciences.orgnih.gov

Significance of IP3 Signaling for Diverse Cellular Regulatory Processes

The increase in cytosolic Ca²⁺ concentration resulting from IP3-mediated release acts as a signal that is decoded by various Ca²⁺-binding proteins. numberanalytics.com These proteins, in turn, activate downstream signaling pathways that regulate a wide array of cellular functions. numberanalytics.com The specific cellular response is highly dependent on the cell type and the context of the signal. numberanalytics.com

IP3-mediated Ca²⁺ signaling is involved in numerous vital processes, including but not limited to:

Muscle contraction numberanalytics.comwikipedia.orgfiveable.meresearchgate.net

Neurotransmitter release numberanalytics.comwikipedia.orgfiveable.me

Gene expression numberanalytics.comwikipedia.orgnih.gov

Cell growth and proliferation fiveable.meresearchgate.netresearchgate.net

Secretion researchgate.net

Fertilization researchgate.net

Metabolism fiveable.mefrontiersin.org

Immune responses fiveable.me

Cell death and survival, including apoptosis and autophagy. frontiersin.orgfrontiersin.orgresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C42H64NO31P3 B606688 ci-IP3/PM CAS No. 1009832-82-9

Properties

IUPAC Name

[[(3aR,4S,5S,6R,7R,7aS)-6,7-bis[bis(propanoyloxymethoxy)phosphoryloxy]-5-[(4,5-dimethoxy-2-nitrophenyl)methoxy]-2,2-dimethyl-3a,4,5,6,7,7a-hexahydro-1,3-benzodioxol-4-yl]oxy-(propanoyloxymethoxy)phosphoryl]oxymethyl propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H64NO31P3/c1-11-30(44)58-20-64-75(52,65-21-59-31(45)12-2)72-39-36(57-19-26-17-28(55-9)29(56-10)18-27(26)43(50)51)40(73-76(53,66-22-60-32(46)13-3)67-23-61-33(47)14-4)41(38-37(39)70-42(7,8)71-38)74-77(54,68-24-62-34(48)15-5)69-25-63-35(49)16-6/h17-18,36-41H,11-16,19-25H2,1-10H3/t36-,37+,38-,39-,40+,41+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNWIHZJMPHUCAI-RJQNPCEJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OCOP(=O)(OCOC(=O)CC)OC1C2C(C(C(C1OCC3=CC(=C(C=C3[N+](=O)[O-])OC)OC)OP(=O)(OCOC(=O)CC)OCOC(=O)CC)OP(=O)(OCOC(=O)CC)OCOC(=O)CC)OC(O2)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)OCOP(=O)(OCOC(=O)CC)O[C@@H]1[C@H]2[C@@H]([C@H]([C@@H]([C@H]1OCC3=CC(=C(C=C3[N+](=O)[O-])OC)OC)OP(=O)(OCOC(=O)CC)OCOC(=O)CC)OP(=O)(OCOC(=O)CC)OCOC(=O)CC)OC(O2)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H64NO31P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1171.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The Caged Inositol Trisphosphate Analog: Ci Ip3/pm As a Research Tool

Conceptual Basis and Utility of Caged Compounds in Cell Biology Research

Caged compounds are light-sensitive probes designed to encapsulate biomolecules in a functionally inactive form. This technique, which emerged in the late 1970s, allows for the targeted perturbation of biological processes through light-induced liberation of the trapped molecule. acs.org The fundamental principle involves chemically modifying a molecule of interest with a photoremovable protecting group, rendering it biologically inert. nih.gov Illumination with light of a specific wavelength cleaves this "cage," resulting in a rapid concentration jump of the now biologically active molecule. nih.govprezi.com

The utility of caged compounds in cell biology research stems from the unique ability of light to be precisely controlled in space and time. acs.orgnih.govprezi.com This allows researchers to stimulate a selected biological target with high spatial and temporal resolution, providing a powerful means to interact with cellular dynamics. acs.orgnih.govprezi.com Unlike traditional methods of introducing molecules into cells, such as injection or diffusion, uncaging technology enables the instantaneous release of a molecule within a defined area or at a specific moment. prezi.comtandfonline.com This is particularly valuable for studying rapid signaling events and localized cellular responses. prezi.comtandfonline.com

Caged compounds have been developed for a wide variety of signaling molecules and second messengers, including nucleotides, amino acids, neurotransmitters, and inositol (B14025) phosphates. nih.govtandfonline.com When used in conjunction with techniques like fluorescence microscopy or patch clamp, uncaging technology provides a powerful tool for both controlling and observing cellular function. nih.gov The development of caged compounds involves a collaborative effort between chemists and physiologists to design probes that are biologically inert before photolysis, efficiently uncaged by light, and whose active products retain biological activity. acs.org

Development and Rationale for ci-IP3/PM as a Spatiotemporally Controlled IP3 Delivery System

D-myo-inositol 1,4,5-trisphosphate (IP3) is a crucial second messenger that regulates intracellular calcium ([Ca2+]i) levels, a key component of cellular signaling machinery involved in diverse processes such as gene transcription, secretion, and neuronal excitability. nih.govtocris.comelifesciences.orggoogle.com To study the intricate spatiotemporal dynamics of IP3-mediated Ca2+ signaling in intact cells, researchers require tools that can deliver IP3 to the intracellular environment with precise temporal and spatial control. nih.govelifesciences.orgresearchgate.net Traditional methods of introducing IP3, such as microinjection, are invasive and lack the ability for rapid, localized release within the cell.

This need for controlled IP3 delivery led to the development of caged IP3 analogs. This compound is one such caged and cell-permeable derivative of IP3, synthesized to overcome the limitations of delivering native IP3 into cells. nih.gov It was developed as a homologue of an earlier caged and cell-permeable IP3 ester, cm-IP3/PM. nih.gov The rationale behind creating this compound was to produce a molecule that could non-invasively enter cells and remain biologically inactive until targeted activation by light. nih.gov This allows researchers to bypass upstream signaling pathways that lead to endogenous IP3 production and directly investigate the effects of controlled IP3 release on IP3 receptors (IP3Rs) and subsequent Ca2+ mobilization from internal stores, primarily the endoplasmic reticulum. nih.govtocris.comgoogle.comnih.gov By using UV photolysis, researchers can achieve a rapid increase in intracellular IP3 concentration within a defined area, enabling the study of localized Ca2+ release events like puffs and waves. nih.govnih.govnih.govbiorxiv.orgnih.gov

Key Characteristics of this compound Relevant to Experimental Application

This compound possesses specific characteristics that make it a valuable tool for studying IP3-mediated calcium signaling.

Cell Permeability and Intracellular Delivery Mechanisms

A critical feature of this compound is its cell permeability, which allows it to be loaded into intact living cells non-invasively. nih.govresearchgate.nettocris.comrndsystems.combio-techne.com This is achieved through chemical modifications, specifically the addition of ester groups (propionoxymethyl esters, PM), which mask the charged phosphate (B84403) groups of IP3. nih.govresearchgate.nettocris.com These lipophilic ester groups facilitate the passage of this compound across the cell membrane. Once inside the cell, intracellular esterases cleave the PM ester groups, regenerating a caged IP3 molecule (ci-IP3) within the cytosol. researchgate.net This intracellular localization is essential because IP3Rs are primarily located on the membranes of intracellular Ca2+ stores, such as the endoplasmic reticulum. tocris.comgoogle.comnih.gov The caged ci-IP3 remains largely inert and does not activate IP3Rs until it is exposed to UV light. nih.gov

Photorelease (Uncaging) Properties and Active Product (i-IP3) Generation

The defining characteristic of this compound is its ability to undergo photorelease, or uncaging, upon irradiation with UV light. tocris.comrndsystems.combio-techne.com this compound is caged with a photolabile protecting group, specifically a 4,5-dimethoxy-2-nitrobenzyl group, attached to a hydroxyl position of the inositol ring. medkoo.comnih.gov When exposed to UV light, typically around 330 nm, this cage is cleaved photochemically. tocris.comrndsystems.combio-techne.com This uncaging process rapidly releases the biologically active product, i-IP3 (D-myo-inositol 1,4,5-trisphosphate), directly into the intracellular environment where it can interact with IP3Rs. nih.govtocris.comrndsystems.combio-techne.com The quick generation of i-IP3 upon light exposure allows for the precise temporal control of IP3 concentration within the cell, enabling the study of fast calcium signaling events. prezi.comtandfonline.comnih.gov The localized application of UV light through techniques like focused laser beams allows for spatial control over IP3 release, facilitating the investigation of localized Ca2+ signals such as calcium puffs. prezi.comtandfonline.comnih.govnih.govbiorxiv.orgnih.gov

Metabolic Stability of Uncaged IP3 Analogs

The metabolic stability of the uncaged product is an important consideration for studying the duration and dynamics of IP3-mediated calcium signals. Studies comparing i-IP3 (released from this compound) and m-IP3 (released from the related caged compound cm-IP3/PM) have shown differences in their metabolic rates. While native IP3 is known to be rapidly metabolized in cells, m-IP3 is also quickly metabolized, detectable only for a few seconds after uncaging. nih.gov In contrast, i-IP3 is metabolized at a significantly slower rate. nih.gov This enhanced metabolic stability of i-IP3 allows for more sustained elevations of intracellular IP3 following uncaging, which can lead to longer-lasting elevations of intracellular calcium compared to those evoked by m-IP3. nih.gov This difference in metabolic stability provides researchers with complementary tools for investigating IP3-mediated calcium signaling with varying temporal profiles.

Research Findings Utilizing this compound:

This compound has been widely used in research to investigate various aspects of IP3-mediated calcium signaling. Studies have utilized this compound to:

Evoke Ca2+ release from internal stores in various cell types, including HeLa cells and pancreatic acinar cells. tocris.comrndsystems.combio-techne.comresearchgate.netresearchgate.net

Compare Ca2+ puffs evoked by extracellular agonists and photoreleased IP3, demonstrating that both can activate Ca2+ puffs at similar immobile intracellular sites. nih.govtocris.combio-techne.comnih.gov

Investigate the role of IP3-mediated Ca2+ signaling in specific cellular processes and disease models, such as fluoride (B91410) exposure in enamel cells, CREB regulation of IP3R expression, and the complexity of STIM/Orai and IP3R interactions in mammalian Ca2+ signaling. tocris.com

Study Ca2+ signaling in the context of neurological disorders, including fragile X syndrome (FXS) and tuberous sclerosis complex (TSC), showing depressed and slower global cytosolic Ca2+ responses evoked by photo-released i-IP3 in cells from affected individuals. google.com

Examine the effects of pharmacological agents on IP3R-mediated Ca2+ signals, for example, the inhibition of uncaged IP3-induced Ca2+ rises by caffeine (B1668208) in pancreatic acinar cells. researchgate.netresearchgate.net

Investigate the functional consequences of mutations in IP3Rs on calcium release. nih.govbiorxiv.org

Model and simulate IP3R-mediated Ca2+ mobilization under different conditions. researchgate.netupstate.edu

These studies highlight the utility of this compound as a tool for dissecting the complexities of IP3-mediated calcium signaling with spatiotemporal control.

Molecular Mechanisms of Ci Ip3/pm Evoked Ip3 Action and Ip3 Receptor Regulation

Mechanism of Photolysis-Mediated Release of Biologically Active IP3 from ci-IP3/PM

This compound is designed with a photolabile 4,5-dimethoxy-2-nitrophenyl group attached to a hydroxyl group of the inositol (B14025) ring, effectively "caging" the active IP3 molecule medkoo.comtocris.com. The molecule also contains propionoxymethyl ester groups that contribute to its cell permeability medkoo.comnih.gov. Once inside the cell, these ester groups are cleaved by intracellular esterases, leaving the caged IP3 molecule pubcompare.ai. Upon exposure to UV light, typically around 330-365 nm, the photolabile nitrobenzyl cage undergoes a photochemical reaction rndsystems.comtocris.compubcompare.ai. This reaction cleaves the bond linking the cage to the inositol ring, thereby releasing free, biologically active IP3 (specifically, d-2,3-O-isopropylidene-IP3, referred to as i-IP3 in some contexts) into the cytosol nih.govnih.govbiologists.com. This uncaging process allows for a rapid increase in intracellular IP3 concentration, bypassing the normal signal transduction cascades that generate IP3 from phosphatidylinositol 4,5-bisphosphate (PIP2) nih.govpnas.orgpnas.orgbiologists.comcapes.gov.br. The released i-IP3 is a potent agonist of IP3 receptors (IP3Rs) nih.gov. While natural IP3 is rapidly metabolized, i-IP3, the uncaged product of this compound, is metabolized at a much slower rate, leading to longer-lasting elevations in intracellular calcium compared to the uncaging product of a related compound, cm-IP3 nih.gov.

Interaction of Uncaged IP3 with Inositol 1,4,5-Trisphosphate Receptors (IP3Rs)

The uncaged IP3, i-IP3, interacts with IP3Rs, which are ligand-gated calcium channels primarily located on the endoplasmic reticulum (ER) membrane biologists.combiorxiv.orgbinasss.sa.crnih.govpnas.org. These receptors are responsible for releasing calcium from intracellular stores into the cytoplasm, a critical step in numerous cellular signaling processes biorxiv.orgbinasss.sa.crnih.govpnas.org. IP3Rs are large tetrameric protein complexes, with each subunit containing an IP3 binding site in its N-terminal region biologists.compnas.orgox.ac.ukfrontiersin.org. Binding of IP3 to these sites is essential for channel opening biologists.combiorxiv.orgox.ac.uk.

Ligand-Binding Kinetics and Receptor Affinity Modulation

The interaction between IP3 and the IP3R involves specific binding kinetics. IP3 binds to a dedicated binding core (IBC) located in the N-terminus of each IP3R subunit pnas.orgox.ac.ukfrontiersin.org. Functional studies suggest that binding of IP3 to each of the four subunits in a tetrameric receptor is required for channel opening biologists.comox.ac.ukfrontiersin.org. The affinity of IP3 for the IP3R can be modulated by various factors. The suppressor domain (SD), adjacent to the IBC in the N-terminus, is known to reduce the affinity of the IP3R for IP3, yet it is necessary for channel opening pnas.orgfrontiersin.org. Different IP3R isoforms (IP3R1, IP3R2, and IP3R3) exhibit varying affinities for IP3, with the general order of affinity being IP3R2 > IP3R1 > IP3R3 nih.govfrontiersin.org. Studies using techniques like fluorescence polarization have been employed to quantify the binding of fluorescently labeled IP3 analogs to IP3R fragments, allowing for the determination of binding affinities (KD) and thermodynamic parameters (ΔG°, ΔH°, and ΔS°) ox.ac.uknih.govcam.ac.uk. These analyses have shown that favorable entropy changes contribute to the higher affinities of ligands like IP3 and adenophostin A for the IBC compared to the full N-terminus ox.ac.uk.

Allosteric Regulation of IP3Rs by Co-Agonists and Endogenous Modulators

IP3Rs are subject to complex allosteric regulation by several factors, including calcium and ATP, which act as co-agonists and endogenous modulators biorxiv.orgbinasss.sa.crnih.govnih.govpnas.orgnih.govbiorxiv.org. This allosteric modulation fine-tunes the sensitivity of the receptor to IP3 and influences channel gating and function biorxiv.orgbinasss.sa.crnih.gov.

Calcium is a critical co-agonist for IP3Rs, and its regulation of channel gating is biphasic biorxiv.orgbinasss.sa.crnih.govbiorxiv.org. At low cytosolic calcium concentrations (typically in the sub-micromolar range), calcium activates the IP3R and increases its open probability biorxiv.orgbinasss.sa.crnih.gov. However, at higher micromolar concentrations, calcium becomes inhibitory, reducing IP3-evoked calcium release biorxiv.orgbinasss.sa.crnih.gov. This biphasic dependence suggests the existence of distinct calcium binding sites on the IP3R with different affinities and roles in activation and inhibition biorxiv.orgbinasss.sa.crnih.govbiorxiv.org. IP3 binding is thought to allosterically modulate the affinity of these calcium binding sites, favoring increased or decreased channel activity biorxiv.org. The interplay between IP3 and calcium is fundamental to the regenerative nature of calcium signals mediated by IP3Rs, such as calcium puffs and waves biologists.combinasss.sa.crnih.govbiorxiv.org.

ATP is another important endogenous modulator of IP3R activity biorxiv.orgbinasss.sa.crnih.govpnas.orgnih.gov. ATP can enhance IP3-induced calcium release by allosterically regulating the receptor biorxiv.orgbinasss.sa.crnih.govpnas.orgnih.gov. At low micromolar concentrations (1-10 µM), ATP can increase the maximal IP3-induced calcium flux, often without altering the IP3 potency nih.govpnas.org. However, this enhancing effect diminishes at higher millimolar concentrations (0.1-1 mM) nih.govpnas.org. The action of ATP is selective for adenine (B156593) nucleotides nih.govpnas.org. ATP is proposed to tune the sensitivity of the IP3R channel to activating calcium binasss.sa.cr. Cryo-EM studies have been crucial in delineating the ATP binding site on the IP3R binasss.sa.cr.

Role of Other Interacting Proteins in IP3R Gating and Function

Compound Names and PubChem CIDs:

Compound NamePubChem CID
This compound124221754
Inositol 1,4,5-Trisphosphate439456

Data Tables:

Based on the search results, specific quantitative data for creating interactive tables is limited to binding affinities (KD) and the effect of ATP on calcium flux. More detailed kinetic data or comprehensive lists of interacting proteins with quantifiable effects would require further specific literature review. However, we can present the available data in a table format.

Table 1: Effect of ATP on IP3-Induced Calcium Flux

ATP ConcentrationEffect on Maximal IP3-Induced FluxChange in IP3 PotencySource
1-10 µMIncreases by 50%No change nih.govpnas.org
0.1-1 mMEnhancing effect diminishesNot specified nih.govpnas.org

Table 2: Approximate IP3 Binding Affinities for IP3R Isoforms

IP3R IsoformRelative IP3 AffinitySource
IP3R1Intermediate nih.govfrontiersin.org
IP3R2Highest nih.govfrontiersin.org
IP3R3Lowest nih.govfrontiersin.org

Table 3: IP3 Binding Affinity (KD) Examples

LigandReceptor/FragmentConditionsKD (approx.)Source
IP3IP3R1 IBCCytosol-like, 4°C150 nM ox.ac.uknih.gov
Adenophostin AIP3R1 IBCCytosol-like, 4°C~10-fold higher affinity than IP3 ox.ac.uk
IP3IP3R1 N-terminusCytosol-like, 4°CLower than IBC ox.ac.uk
Adenophostin AIP3R1 N-terminusCytosol-like, 4°CLower than IBC ox.ac.uk

IP3R Isoform-Specific Responses and Functional Heterogeneity Evoked by this compound

The inositol 1,4,5-trisphosphate receptor family comprises three principal subtypes, IP3R1, IP3R2, and IP3R3, each encoded by a distinct gene citeab.comguidetopharmacology.orguni.lu. These isoforms exhibit differential tissue distribution and unique functional characteristics that contribute to the intricate and varied spatiotemporal patterns of intracellular calcium signals observed in different cell types citeab.comuni.luwikipedia.orglibretexts.orgsigmaaldrich.comguidetopharmacology.orguni.luguidetopharmacology.org. The use of uncaged IP3 has been particularly insightful in dissecting the specific roles and responses of these individual isoforms in mediating calcium release from intracellular stores, primarily the endoplasmic reticulum.

Differential Sensitivity of IP3R Subtypes to Uncaged IP3

Although the core IP3-binding domain is highly conserved across the three IP3R isoforms, leading to similar affinities for isolated IP3-binding regions, studies on full-length receptors reveal distinct sensitivities to IP3 citeab.comthermofisher.comnih.govidrblab.net. Research employing cell lines engineered to express predominantly a single IP3R subtype has consistently demonstrated a hierarchy of sensitivity to IP3. Generally, IP3R2 is the most sensitive to IP3, followed by IP3R1, with IP3R3 exhibiting the lowest sensitivity citeab.comuni.luguidetopharmacology.orgthermofisher.comidrblab.net. This differential sensitivity is a key determinant in how IP3R subtypes are recruited and activated as intracellular IP3 concentrations change libretexts.orgnih.gov.

Studies utilizing the photolysis of caged IP3 have corroborated these findings by directly stimulating IP3Rs and observing the resulting calcium release. The varying IP3 sensitivities of the isoforms mean that different concentrations of uncaged IP3, often achieved by varying the duration or intensity of the UV flash, are required to elicit comparable levels of calcium release or elementary events like calcium puffs in cells expressing different subtypes uni.lucellphysiolbiochem.com.

IP3R IsoformRelative IP3 Sensitivity (Order)
IP3R1Intermediate
IP3R2Highest
IP3R3Lowest

Distinct Contributions of IP3R1, IP3R2, and IP3R3 to Ca2+ Release Profiles

The functional heterogeneity among IP3R isoforms extends to the characteristics of the calcium signals they generate. IP3R activation can trigger highly localized, brief calcium transients known as "puffs," which arise from the concerted opening of a small cluster of receptors, or larger, regenerative calcium waves and oscillations that propagate throughout the cell wikipedia.orglibretexts.orgsigmaaldrich.comguidetopharmacology.org. Experiments using uncaged IP3 have provided direct evidence that all three IP3R subtypes are capable of generating calcium puffs, supporting the concept that these elementary events are fundamental building blocks of IP3-evoked calcium signaling regardless of the specific isoform uni.lucellphysiolbiochem.com.

Mechanisms of IP3R Channel Gating and Ion Permeation

IP3R channels function as calcium-permeable ion channels embedded in the membrane of the endoplasmic reticulum. Their opening and closing (gating) are tightly regulated by the binding of two key ligands: IP3 and calcium ions guidetopharmacology.orglibretexts.orgbiorxiv.orginvivochem.cnnih.gov. Investigations into the molecular mechanisms underlying IP3R channel gating and ion permeation have heavily relied on techniques such as single-channel recording, often facilitated by the precise control offered by caged IP3.

Single-Channel Conductance and Open Probability Analysis

Single-channel recording techniques, such as patch-clamp analysis of isolated nuclear envelopes, allow for the direct measurement of current flowing through individual IP3R channels thermofisher.comnih.govufhealth.orgmitotox.org. By incorporating caged IP3 into the patch pipette solution and rapidly uncaging it, researchers can observe the response of single channels to a controlled increase in IP3 concentration nih.govufhealth.org.

IP3R channels are characterized by a relatively large single-channel conductance for calcium ions libretexts.orgufhealth.orgmitotox.org. Reported conductance values can vary depending on the specific IP3R isoform, ionic conditions, and membrane potential, with measurements ranging from approximately 113 pS to over 300 pS ufhealth.orgmitotox.org. The open probability (Po) of an IP3R channel, representing the fraction of time the channel is in an open state, is a critical parameter reflecting its gating behavior thermofisher.comnih.govbiorxiv.orgmitotox.orgnih.gov. A hallmark of IP3R gating is its biphasic regulation by cytosolic calcium concentration: modest increases in calcium stimulate channel opening, while higher calcium levels lead to inhibition guidetopharmacology.orgwikipedia.orglibretexts.orgsigmaaldrich.combiorxiv.orginvivochem.cnnih.govuni.lunih.gov. Uncaging of IP3, often combined with calcium imaging techniques, enables the analysis of IP3R open probability in more physiological contexts, providing insights into how IP3 and local calcium feedback dynamically regulate channel activity during elementary calcium release events guidetopharmacology.orgnih.gov.

Channel Deactivation and Ligand Dissociation Dynamics

The termination of calcium release through IP3R channels involves processes of channel deactivation, including ligand dissociation and conformational changes leading to channel closure. While calcium-induced inactivation at high local calcium concentrations is a significant factor in terminating calcium puffs, the dissociation of IP3 from its binding site on the receptor also plays a crucial role nih.govnih.govsigmaaldrich.com.

Post-Translational Modifications and Their Impact on IP3R Activity

Phosphorylation is a widely studied PTM that significantly impacts IP3R activity. Multiple phosphorylation sites exist on IP3Rs, targeted by various kinases and phosphatases, and the phosphorylation status of these sites can alter the receptor's sensitivity to both IP3 and calcium, thereby modulating calcium release dynamics wikipedia.orgthegoodscentscompany.comguidetopharmacology.orgnih.govfishersci.com. Caged IP3 has been employed in experiments to assess IP3-evoked calcium release in cells where specific kinase or phosphatase activities are manipulated, helping to elucidate the functional consequences of different phosphorylation events on IP3R function wikipedia.orgthegoodscentscompany.com.

Integration of IP3Rs into Macromolecular Signaling Complexes

Inositol 1,4,5-trisphosphate receptors (IP3Rs) are intracellular Ca2+ release channels primarily located on the endoplasmic reticulum (ER) membrane, playing a crucial role in mediating intracellular Ca2+ signals in response to IP3 binding. nih.govnih.govbinasss.sa.crabcam.com The precise spatial and temporal organization of these Ca2+ signals is essential for regulating diverse cellular processes. nih.govresearchgate.net This intricate regulation is significantly influenced by the integration of IP3Rs into macromolecular signaling complexes. nih.govresearchgate.net These complexes serve as signaling hubs, processing diverse inputs and shaping the resulting cytosolic Ca2+ signals. nih.govbinasss.sa.crresearchgate.net

IP3Rs interact with a wide array of proteins, which can associate with both the cytosolic and luminal domains of the receptor. researchgate.net These interactions are critical for determining IP3R activity, facilitating their regulation by multiple signaling pathways, and directing the released Ca2+ to specific downstream targets. nih.govresearchgate.net The assembly of these signaling proteins around IP3Rs provides opportunities for local integration and processing of information before it is translated into a Ca2+ signal. researchgate.net

Several studies have highlighted the role of scaffolding proteins in organizing IP3Rs within these complexes. For instance, the Na/K-ATPase α1 subunit has been shown to function as a scaffold, tethering phospholipase C-γ1 (PLC-γ1) and IP3R2 and IP3R3 together to form a Ca2+-regulatory signalplex. molbiolcell.org This complex formation, mediated by different domains of the Na/K-ATPase α1 subunit, allows for the functional coupling of IP3 production by activated PLC-γ1 and subsequent IP3R activation. molbiolcell.org Data from GST pulldown assays suggest that the central loop of the Na/K-ATPase α1 subunit interacts with PLC-γ1, while the N-terminus binds to IP3R2 and IP3R3. molbiolcell.org Coimmunoprecipitation experiments further support the interaction between PLC-γ1, IP3R2, and the Na/K-ATPase, with increased interaction observed upon stimulation with ouabain. molbiolcell.org

Another example of IP3R integration into signaling complexes involves their association with Ca2+-activated Cl- channels (CaCCs), such as ANO1 (TMEM16A), in plasma membrane microdomains. researchgate.net This tethering, potentially mediated by interactions between the C-terminus and the first intracellular loop of ANO1 with IP3R1, allows for the preferential activation of ANO1 channels by specific pools of intracellular Ca2+ released from ER stores via GPCR signaling, rather than by global changes in cytosolic Ca2+. researchgate.net Disruption of these membrane microdomains has been shown to abolish the interaction between ANO1 and IP3R1 and the functional coupling between GPCR signaling and ANO1. researchgate.net

IP3Rs also play a central role in forming complexes at membrane contact sites (MCS) between the ER and other organelles, such as mitochondria and lysosomes. nih.govfrontiersin.org At ER-mitochondrial contact sites (MERCS), IP3Rs interact with mitochondrial proteins like voltage-dependent anion channels (VDACs) and adaptor proteins such as transglutaminase 2 (TG2), TOM70, and glucose-regulated protein (Grp75). frontiersin.org This close proximity and interaction facilitate the efficient transfer of Ca2+ from the ER lumen to the mitochondrial matrix, which is crucial for regulating mitochondrial bioenergetics and influencing processes like apoptosis and autophagy. frontiersin.orgfrontiersin.orgohiolink.edu

The integration of IP3Rs into these macromolecular complexes is further modulated by interactions with a diverse range of accessory proteins. These include proteins involved in regulating Ca2+ release, such as the anti-apoptotic proteins Bcl-2, Bcl-XL, and Mcl-1, and the pro-autophagic protein Beclin 1. frontiersin.orgfrontiersin.orgohiolink.edu For instance, Bcl-2 can inhibit pro-apoptotic Ca2+ release by interacting with IP3Rs via its BH4 domain. ohiolink.edu Other interacting proteins, such as IRBIT (IP3R-binding protein released with IP3), can act as pseudo-ligands for IP3 and regulate the sensitivity of IP3Rs to IP3 and Ca2+, thereby influencing the frequency and amplitude of Ca2+ oscillations. researchgate.netresearchgate.netnih.gov The interaction of IP3Rs with proteins like IRBIT, Homer, and protein 4.1N further underscores their function as central hubs for signaling cascades. nih.gov

The functional consequences of IP3R integration into macromolecular complexes are varied and context-dependent, influenced by factors such as IP3R subtype, cell type, and interactions between different modulatory proteins. researchgate.net These complexes contribute to the spatiotemporal control of Ca2+ signals, ensuring that Ca2+ release is precisely targeted to specific downstream effectors and cellular compartments. mdpi.com This localized signaling is essential for processes ranging from gene transcription and secretion to more specialized functions like neuronal signaling and immune responses. binasss.sa.crabcam.comelifesciences.org

Here is a table summarizing some key protein interactions involving IP3Rs in macromolecular signaling complexes:

Interacting ProteinIP3R Subtype(s) InvolvedFunctional ConsequenceSource
Na/K-ATPase α1 subunitIP3R2, IP3R3Scaffolds PLC-γ1 and IP3Rs, forming a Ca2+-regulatory signalplex. molbiolcell.org molbiolcell.org
PLC-γ1IP3R2, IP3R3Component of the Na/K-ATPase signalplex, leading to IP3 production near IP3Rs. molbiolcell.org molbiolcell.org
ANO1 (TMEM16A)IP3R1Functional coupling to Ca2+ release from ER stores in plasma membrane microdomains. researchgate.net researchgate.net
VDACsNot specifiedFacilitate Ca2+ transfer from ER to mitochondria at MERCS. frontiersin.org frontiersin.org
TG2, TOM70, Grp75Not specifiedAdaptor proteins mediating IP3R interaction with mitochondria at MERCS. frontiersin.org frontiersin.org
Bcl-2, Bcl-XL, Mcl-1Not specifiedAnti-apoptotic proteins that can inhibit IP3R-mediated Ca2+ release. frontiersin.orgohiolink.edu frontiersin.orgohiolink.edu
Beclin 1Not specifiedPro-autophagic protein interacting with IP3Rs. frontiersin.orgfrontiersin.org frontiersin.orgfrontiersin.org
IRBITAll subtypesPseudo-ligand regulating IP3R sensitivity to IP3 and Ca2+. researchgate.netresearchgate.netnih.gov researchgate.netresearchgate.netnih.gov
HomerNot specifiedInteracting protein involved in scaffolding IP3Rs. nih.gov nih.gov
Protein 4.1NNot specifiedInteracting protein involved in scaffolding IP3Rs. nih.gov nih.gov
Protein Phosphatases (PP1, PP2A)IP3R1Regulate IP3R activity through dephosphorylation. nih.govnih.gov nih.govnih.gov

This integration into macromolecular complexes underscores the complexity of IP3R regulation and highlights how these channels function not merely as passive conduits for Ca2+ but as dynamic components of intricate signaling networks. The precise composition and spatial organization of these complexes are critical determinants of the specificity and efficiency of IP3-evoked Ca2+ signals and their downstream effects.

Cellular and Subcellular Roles of Ci Ip3/pm Evoked Ca2+ Signals

Initiation and Propagation of Intracellular Calcium Signals

The release of Ca2+ through IP3Rs initiates a diverse array of intracellular Ca2+ signals, ranging from highly localized events to global waves that sweep across the cell. The complexity and spatiotemporal organization of these signals are crucial for encoding information and regulating various cellular functions nih.govphysiology.org.

Genesis and Dynamics of Localized Ca2+ Puffs and Blips

At low concentrations of IP3 or minimal receptor stimulation, Ca2+ release events are typically confined to discrete, localized sites within the cell. These elementary events are known as Ca2+ blips and puffs arxiv.orgcore.ac.uknih.govnih.govrupress.orgresearchgate.netbiorxiv.org. A Ca2+ blip is thought to represent the opening of a single IP3R channel nih.govrupress.org. Ca2+ puffs, on the other hand, arise from the coordinated opening of a small cluster of IP3Rs located in close proximity on the ER membrane arxiv.orgcore.ac.uknih.govrupress.orgbiorxiv.org.

The generation of puffs involves a regenerative process known as Ca2+-induced Ca2+ release (CICR) core.ac.ukrupress.org. While IP3 binding is essential to sensitize the IP3R channel, the opening of one channel allows a small amount of Ca2+ to enter the local cytoplasmic microdomain. This localized increase in Ca2+ can then bind to nearby IP3Rs within the same cluster, promoting their opening and leading to a larger, albeit still localized, release of Ca2+ core.ac.ukrupress.org. The dynamics of puffs, including their amplitude, duration, and frequency, are influenced by factors such as the local IP3 concentration, the sensitivity of the IP3Rs to Ca2+, and the density and arrangement of receptors within a cluster core.ac.ukrupress.org.

Research using caged IP3 compounds like ci-IP3/PM has been instrumental in studying these elementary events with high spatiotemporal resolution, often employing techniques like total internal reflection fluorescence (TIRF) microscopy core.ac.uknih.govrupress.org. These studies have revealed that puffs often occur at fixed, immobile sites within the cell, suggesting that IP3Rs are organized into functional clusters on the ER membrane nih.gov.

Mechanisms Underlying Global Ca2+ Waves and Oscillations

As the concentration of IP3 increases or the level of cell stimulation rises, the localized Ca2+ puffs can transition into propagating global Ca2+ waves and oscillations nih.govwikipedia.orgarxiv.orgrupress.orgmassey.ac.nznih.govembopress.orgcore.ac.uk. Ca2+ waves are characterized by a rapid increase in cytosolic Ca2+ that spreads across the cell, often in a regenerative manner nih.govrupress.org. This propagation is driven by the diffusion of Ca2+ from active release sites to neighboring areas, where it triggers the opening of additional IP3R clusters through CICR core.ac.ukrupress.org. This "fire-diffuse-fire" mechanism allows the Ca2+ signal to spread throughout the cytoplasm core.ac.uk.

Ca2+ oscillations refer to repetitive, transient increases in cytosolic Ca2+ concentration nih.govmassey.ac.nznih.govembopress.orgcore.ac.uk. The oscillatory behavior can arise from the inherent properties of the IP3R itself, which exhibits complex regulation by both IP3 and Ca2+. At low cytosolic Ca2+ concentrations, Ca2+ facilitates IP3R opening, contributing to the regenerative phase of the signal. However, at higher concentrations, Ca2+ can inhibit the receptor, leading to channel closure and the subsequent decline in cytosolic Ca2+ pnas.orgembopress.orgcore.ac.uk. The interplay between IP3 production, IP3R activation and inactivation, Ca2+ reuptake into stores (primarily by SERCA pumps), and Ca2+ extrusion from the cell contributes to the generation and specific patterns of Ca2+ oscillations massey.ac.nznih.govembopress.org.

Mathematical models have been developed to simulate and understand the complex dynamics of IP3-mediated Ca2+ oscillations and waves, often incorporating the positive and negative feedback effects of Ca2+ on the IP3 receptor arxiv.orgmassey.ac.nznih.govcore.ac.uk. These models help to explain how factors like IP3 concentration and the sensitivity of IP3Rs can influence the frequency and amplitude of oscillations massey.ac.nznih.gov.

Spatiotemporal Organization and Dynamics of Ca2+ Microdomains

The localized nature of Ca2+ release through clustered IP3Rs leads to the formation of Ca2+ microdomains – regions of high Ca2+ concentration in the immediate vicinity of open channels mdpi.comfrontiersin.orgfrontiersin.orgbiorxiv.orgembopress.orgtmc.edupnas.orgnih.govresearchgate.netresearchgate.net. These microdomains are transient and highly dynamic, existing for only milliseconds and extending only tens to hundreds of nanometers from the channel pore biorxiv.org. Despite their limited spatial and temporal range, these microdomains are functionally significant because they allow for the selective activation of Ca2+-sensitive proteins located in close proximity to the release sites frontiersin.orgfrontiersin.orgembopress.orgtmc.edunih.govresearchgate.net.

The precise spatiotemporal organization of these Ca2+ microdomains is crucial for directing specific cellular responses. For instance, Ca2+ release from IP3Rs at specialized membrane contact sites (MCS) between the ER and other organelles, such as mitochondria, creates localized high-Ca2+ zones that are essential for inter-organellar communication mdpi.comfrontiersin.orgfrontiersin.orgbiorxiv.orgembopress.orgtmc.edupnas.orgnih.govresearchgate.netresearchgate.net. The dynamics of these microdomains are shaped by factors including the number and activity of open IP3Rs, the buffering capacity of the local environment, and the presence of Ca2+ uptake mechanisms on adjacent organelles biorxiv.orgnih.gov.

Endoplasmic Reticulum as the Primary Intracellular Ca2+ Release Store

The endoplasmic reticulum (ER) serves as the principal intracellular storage compartment for readily releasable Ca2+ mdpi.comfrontiersin.orgpnas.orgwikipedia.org. Ca2+ is actively pumped into the ER lumen by sarco/endoplasmic reticulum Ca2+-ATPases (SERCA pumps), maintaining a high concentration of free Ca2+ (hundreds of micromolar to millimolar) within the ER compared to the resting cytosolic Ca2+ concentration (typically around 100 nM) pnas.org.

IP3 receptors are the major Ca2+ release channels on the ER membrane in many cell types mdpi.comfrontiersin.orgfrontiersin.orgnih.govpnas.orgwikipedia.orgelifesciences.org. Their strategic localization on the ER allows for the rapid and controlled release of stored Ca2+ into the cytosol in response to IP3 signaling mdpi.compnas.orgwikipedia.org. While other intracellular Ca2+ release channels, such as ryanodine (B192298) receptors (RyRs), also exist on the ER (or sarcoplasmic reticulum in muscle cells), IP3Rs are the primary mediators of Ca2+ release triggered by the activation of many cell surface receptors coupled to phospholipase C frontiersin.orgpnas.orgwikipedia.org. The amount of Ca2+ released through IP3Rs can vary, contributing to the diverse range of Ca2+ signal amplitudes observed in cells mdpi.com.

Inter-organellar Calcium Transfer and Communication Mediated by IP3Rs

Beyond their role in generating cytosolic Ca2+ signals, IP3Rs are also critical players in mediating Ca2+ transfer and communication between the ER and other intracellular organelles, particularly at membrane contact sites (MCS) mdpi.comfrontiersin.orgfrontiersin.orgbiorxiv.orgembopress.orgtmc.edupnas.orgnih.govresearchgate.netresearchgate.net. These close associations between organelles, often separated by only a few nanometers, facilitate the direct and efficient transfer of molecules, including Ca2+ frontiersin.orgbiorxiv.org.

Mitochondria-associated ER membranes (MAMs) are well-characterized MCS where IP3Rs on the ER membrane are found in close proximity to voltage-dependent anion channels (VDACs) on the outer mitochondrial membrane mdpi.comfrontiersin.orgfrontiersin.orgbiorxiv.orgtmc.edupnas.orgnih.govresearchgate.netresearchgate.net. This physical coupling, often mediated by tethering proteins like GRP75, creates a privileged pathway for Ca2+ released from the ER via IP3Rs to be rapidly taken up by mitochondria mdpi.comfrontiersin.orgbiorxiv.orgtmc.edupnas.orgresearchgate.net.

Mitochondrial Ca2+ Uptake and Impact on Cellular Bioenergetics

Mitochondrial Ca2+ uptake is a crucial process that is significantly influenced by Ca2+ release through IP3Rs at MAMs mdpi.comfrontiersin.orgfrontiersin.orgbiorxiv.orgembopress.orgtmc.edunih.govresearchgate.net. The high local Ca2+ concentrations generated in the ER-mitochondria microdomain provide the driving force for Ca2+ entry into the mitochondrial matrix via the mitochondrial calcium uniporter (MCU) complex located in the inner mitochondrial membrane frontiersin.orgfrontiersin.org.

This uptake of Ca2+ into the mitochondria has a direct impact on cellular bioenergetics mdpi.comfrontiersin.orgfrontiersin.orgbiorxiv.orgembopress.orgtmc.edunih.govresearchgate.net. Mitochondrial matrix Ca2+ can stimulate key enzymes involved in the Krebs cycle (such as pyruvate (B1213749) dehydrogenase, isocitrate dehydrogenase, and alpha-ketoglutarate (B1197944) dehydrogenase), thereby increasing ATP production through oxidative phosphorylation mdpi.comfrontiersin.orgfrontiersin.org. This provides a mechanism by which cellular activity, signaled by IP3-mediated Ca2+ release, can be coupled to the metabolic machinery of the cell to meet increased energy demands nih.gov.

Different isoforms of IP3Rs (IP3R1, IP3R2, and IP3R3) may exhibit differential localization at MAMs and varying efficiencies in mediating ER-to-mitochondria Ca2+ transfer, contributing to the fine-tuning of this inter-organellar communication mdpi.comtmc.eduresearchgate.netresearchgate.net. For instance, IP3R2 has been reported to be particularly efficient at coupling ER Ca2+ release to mitochondrial uptake researchgate.netresearchgate.net.

While mitochondrial Ca2+ uptake is essential for regulating metabolism, excessive Ca2+ accumulation in the mitochondria can be detrimental and contribute to the induction of cell death pathways frontiersin.orgembopress.orgnih.gov. The precise regulation of IP3R-mediated Ca2+ release and its transfer to mitochondria is therefore critical for maintaining cellular homeostasis and function frontiersin.orgembopress.orgnih.gov.

Selective Nuclear Ca²⁺ Signals and Their Functional Implications

IP3-mediated Ca²⁺ signaling extends to the nucleus, where it plays critical roles in regulating nuclear processes. The nuclear envelope, which is contiguous with the ER, also harbors IP3Rs tandfonline.comnih.gov. Uncaging of IP3, including using cell-permeable caged IP3 compounds, has demonstrated that IP3 can elicit Ca²⁺ release that specifically impacts the nuclear compartment tandfonline.comnih.govnih.govnih.govplos.org. This release from nuclear envelope stores can generate localized Ca²⁺ signals within the nucleoplasm tandfonline.comnih.gov. These selective nuclear Ca²⁺ signals are not merely passive reflections of cytosolic changes but can act as independent signaling events with distinct functional implications. They are known to be involved in regulating gene transcription and influencing cell proliferation tandfonline.comnih.govnih.govplos.orgnih.gov. Furthermore, IP3-induced Ca²⁺ signals can influence mitochondrial calcium uptake, which in turn can impact nuclear signaling pathways and downstream cellular functions nih.gov. In atrial myocytes, IP3 uncaging has been shown to increase Ca²⁺ transients in the nuclear compartment, and elementary IP3R-induced Ca²⁺ release events (Ca²⁺ puffs) can originate preferentially in the nucleus tandfonline.com. Local uncaging of IP3 within the nucleus can elicit Ca²⁺ waves confined to this compartment tandfonline.com.

Modulation of Downstream Cellular Processes and Functions

The Ca²⁺ signals generated by IP3 release, triggered by tools like uncaged this compound, serve as critical intracellular messengers that modulate a wide array of downstream cellular processes.

Regulation of Cell Proliferation and Migration Pathways

IP3R-mediated calcium signaling is intimately involved in the regulation of cell proliferation and migration, processes fundamental to development, tissue repair, and disease, including cancer progression mdpi.complos.orgnih.govipu.rufrontiersin.orgmdpi.compnas.orgkuleuven.benih.govresearchgate.net. Studies utilizing caged IP3 compounds have provided insights into these roles. For instance, increased expression of IP3R subtype 3 (ITPR3) has been correlated with enhanced proliferation and migration in cholangiocarcinoma cells, and genetic knockout of ITPR3 impairs these malignant properties nih.gov. Similarly, inhibition of IP3R activity has been shown to reduce the proliferation and migration of vascular smooth muscle cells frontiersin.org. Calcium signals, including those specifically localized to the nucleus, are recognized regulators of cell proliferation plos.orgnih.gov. The precise spatiotemporal patterns of IP3-evoked Ca²⁺ release contribute to the activation of signaling pathways that control cell cycle progression and cytoskeletal rearrangements necessary for migration mdpi.comnih.gov.

Roles in Neurotransmission and Neuronal Activity Regulation

IP3-mediated Ca²⁺ signaling plays a significant role in neuronal function and the regulation of neuronal activity. This includes involvement in processes such as synaptic plasticity, neuronal excitability, and the release of neurotransmitters google.com. Caged IP3 compounds, including this compound and similar analogs, have been valuable tools for studying calcium dynamics in neurons and glial cells like astrocytes unc.edupnas.orgumn.edunih.govnih.govscispace.com. In astrocytes, IP3R-mediated calcium increases are crucial for modulating neuronal activity through the release of gliotransmitters such as ATP and glutamate (B1630785) unc.eduumn.edufrontiersin.org. Research using uncaging techniques has shown that cytoplasmic Ca²⁺ signals evoked by stimuli like uncaged glutamate can propagate to the nucleus in neurons, influencing nuclear events pnas.org. Furthermore, in specific neuronal types like Drosophila clock neurons, IP3 has been identified as a trigger for somatic neuropeptide release, indicating a compartmentalized role for IP3 signaling in neuronal communication pnas.org.

Influence on Secretory Processes in Non-Excitable Cells

In many non-excitable cells, IP3-evoked Ca²⁺ release from the ER is a primary trigger for regulated secretion nih.govpancreapedia.orgpnas.orgphysiology.org. The resulting increase in cytosolic Ca²⁺ concentration activates the machinery responsible for vesicle fusion with the plasma membrane and the release of stored substances. For example, in pancreatic acinar cells, IP3 receptor subtypes 2 and 3 are predominantly responsible for mediating the physiological calcium signals that drive enzyme secretion pancreapedia.org. While specific quantitative data tables detailing the use of this compound to measure secretion were not found in the provided snippets, the compound's established function in releasing Ca²⁺ via IP3Rs directly supports its utility as a tool to study the fundamental role of IP3-mediated calcium transients in initiating and regulating secretory processes in diverse non-excitable cell types.

Regulation of Plasma Membrane Ion Channels and Transporters

The Ca2+ signals initiated by this compound-evoked IP3 release from intracellular stores can significantly influence the activity of plasma membrane ion channels and transporters, primarily through indirect mechanisms. A key pathway involves store-operated calcium entry (SOCE). Depletion of Ca2+ from the ER, a consequence of IP3R activation by released IP3, is sensed by stromal interaction molecule (STIM) proteins located in the ER membrane. Upon sensing low ER Ca2+ levels, STIM proteins undergo conformational changes and translocate to areas where the ER is in close proximity to the plasma membrane, known as ER-plasma membrane junctions.

At these junctions, STIM proteins interact with and activate Orai channels, which are calcium-permeable channels located in the plasma membrane. The activation of Orai channels leads to an influx of extracellular Ca2+ into the cytosol, thereby refilling intracellular stores and contributing to sustained Ca2+ signaling. This mechanism ensures that the cell can maintain appropriate intracellular Ca2+ levels and respond effectively to prolonged stimuli that generate IP3. The interplay between IP3R-mediated Ca2+ release from the ER and subsequent SOCE through plasma membrane channels is a fundamental aspect of cellular Ca2+ homeostasis and signaling.

While the primary action of IP3 released from this compound is on intracellular IP3Rs, there is also research suggesting a more direct link between IP3Rs and plasma membrane function. Studies have indicated that IP3Rs may be functionally expressed on the plasma membrane and contribute directly to calcium entry into the cell. This suggests a potential dual role for IP3Rs, mediating both intracellular calcium release and, in some contexts, regulating plasma membrane calcium permeability.

The regulation of plasma membrane ion channels and transporters by this compound-evoked Ca2+ signals can be summarized as follows:

MechanismDescription
Indirect (Store-Operated Calcium Entry) IP3-induced ER Ca2+ depletion activates STIM proteins, which in turn activate Orai channels in the plasma membrane, leading to Ca2+ influx.
Potential Direct (Plasma Membrane IP3Rs) Functional expression of IP3Rs on the plasma membrane may contribute directly to Ca2+ entry.

This table summarizes the potential mechanisms by which this compound-evoked Ca2+ signals can influence plasma membrane ion channels and transporters. This data is based on research findings and could be presented as an interactive table.

Mediated Release of Other Ions (e.g., Zinc) from Intracellular Stores

Beyond its well-established role in mediating calcium release, IP3, as released by this compound, has also been implicated in the release of other ions from intracellular stores, notably zinc (Zn2+). Research utilizing this compound has provided evidence that IP3 can trigger the release of Zn2+ from intracellular compartments that are sensitive to both thapsigargin (B1683126) and IP3, similar to the ER's role in calcium storage.

A study in cultured cortical neurons demonstrated that the application of caged IP3 (this compound) resulted in a significant increase in intracellular Zn2+ levels upon photolysis. This finding suggests that the ER, or a similar thapsigargin/IP3-sensitive store, serves as a reservoir for intracellular zinc that can be mobilized via the IP3 signaling pathway. This indicates a broader role for the IP3/IP3R signaling axis in the homeostasis and mobilization of other essential ions besides calcium from intracellular organelles.

Furthermore, there is evidence suggesting an interplay between zinc and IP3R function. Zinc can be released from sarcoplasmic/endoplasmic reticulum (S/ER) stores upon IP3R stimulation, and conversely, zinc has been shown to regulate IP3Rs. This bidirectional relationship highlights the complexity of intracellular ion signaling networks and the potential for crosstalk between different ionic pathways. The release of zinc from intracellular stores mediated by IP3, as demonstrated with tools like this compound, suggests that IP3-evoked signals can have multifaceted effects on cellular ion dynamics, influencing not only calcium but also other vital ions like zinc.

The mediated release of zinc from intracellular stores by this compound-evoked IP3 can be summarized based on research findings:

IonIntracellular Store Involved (Evidence)Mechanism of Release (via IP3)Key Finding (from research using this compound)
ZincER-like (Thapsigargin/IP3-sensitive)IP3 binding to IP3Rs on store membranes triggers Zn2+ efflux.Photolysis of this compound in neurons increases intracellular Zn2+, indicating IP3-mediated release from stores.

This table summarizes the findings regarding this compound-mediated zinc release from intracellular stores. This data is based on research findings and could be presented as an interactive table.

Advanced Methodologies and Experimental Paradigms Utilizing Ci Ip3/pm

Optical Approaches for Spatiotemporal Control of IP3-Mediated Signaling

Optical techniques coupled with caged compounds like ci-IP3/PM provide unparalleled control over the timing and location of IP3 release within a cell or tissue. This allows for the detailed study of how the spatial and temporal characteristics of IP3 signals influence downstream cellular responses, particularly Ca2+ dynamics.

UV Flash Photolysis Techniques for Global IP3 Uncaging

UV flash photolysis is a fundamental technique for rapidly increasing the intracellular concentration of active IP3 throughout a cell or a defined region. This method involves loading cells with a caged IP3 compound, such as this compound, and then exposing them to a brief flash of UV light nih.govresearchgate.net. The UV light cleaves the photolabile "cage" group from the IP3 molecule, instantly releasing the biologically active IP3 nih.govresearchgate.net.

This approach is particularly useful for studying global or widespread IP3-mediated events, such as the initiation and propagation of Ca2+ waves across a cell or between coupled cells nih.gov. By controlling the intensity and duration of the UV flash, researchers can regulate the amount of IP3 released and thus the magnitude and kinetics of the resulting Ca2+ signal. For instance, UV flash photolysis of caged IP3 has been used to trigger intercellular Ca2+ waves and study their mechanisms nih.gov. It has also been employed to investigate the effect of IP3 release on the spontaneous action potential rate in cells like rabbit atrioventricular node cells researchgate.net. Experiments using UV flash photolysis of this compound have demonstrated that photoreleased IP3 can evoke graded Ca2+ releases in intact cells nih.gov.

Two-Photon Uncaging for Localized and Precise IP3 Release

While UV flash photolysis provides global or regional uncaging, two-photon uncaging offers significantly higher spatial precision, allowing for the release of IP3 in a diffraction-limited volume within a cell fsu.edu. This technique utilizes a pulsed infrared (IR) laser tuned to a wavelength where the caged compound has a significant two-photon absorption cross-section fsu.eduinstras.com. Two-photon absorption, which requires the simultaneous absorption of two photons, occurs with a probability proportional to the square of the light intensity. This non-linear dependence means that uncaging is effectively confined to the focal spot of the laser, where the photon density is highest fsu.edu.

Two-photon uncaging of caged IP3 analogs, including cell-permeable versions, enables the study of highly localized IP3 signaling events and their contribution to cellular responses nih.govnih.govacs.org. This is particularly valuable for investigating the role of IP3Rs in specific subcellular compartments or at defined signaling microdomains, such as those near the plasma membrane or at ER-mitochondria contact sites. Studies have used two-photon uncaging of caged IP3 to trigger focal calcium release in different parts of neurons, including somata, dendrites, and spines, demonstrating the synapse specificity of IP3-evoked calcium signals nih.gov. It has also been applied in vivo to study intracellular calcium transients in astrocytes in the brains of living mice, showing that localized IP3 uncaging can evoke intracellular but not necessarily intercellular calcium waves nih.govacs.org.

Application of Total Internal Reflection Fluorescence Microscopy (TIRFM) for Near-Membrane Events

Total Internal Reflection Fluorescence Microscopy (TIRFM) is an imaging technique that selectively illuminates fluorophores within a thin layer (typically 100-200 nm) immediately adjacent to the coverslip rupress.org. This makes it ideally suited for studying events occurring at or near the plasma membrane or in the cortical ER. When combined with caged IP3 compounds like this compound, TIRFM allows researchers to visualize and quantify Ca2+ release events originating from IP3Rs located in close proximity to the plasma membrane.

TIRFM has been extensively used to study elementary Ca2+ release events, such as Ca2+ puffs, which arise from the coordinated opening of clusters of IP3Rs nih.govresearchgate.netresearchgate.net. By loading cells with a membrane-permeable caged IP3 and a fluorescent calcium indicator, TIRFM enables the visualization of these localized Ca2+ transients with high signal-to-noise ratio and temporal resolution nih.govresearchgate.net. This approach has been crucial in characterizing the properties of Ca2+ puffs, determining the spatial organization of IP3R clusters, and investigating how these elementary events contribute to global Ca2+ signals nih.govresearchgate.net. Studies utilizing TIRFM and photolysis of ci-IP3 have shown that Ca2+ puffs originate from preestablished stable clusters of IP3Rs located near the plasma membrane rupress.org.

Quantitative Fluorescence Imaging of Intracellular Ions

Fluorescence imaging with specific indicators is essential for monitoring the dynamic changes in intracellular ion concentrations that result from IP3-mediated signaling. This allows for the quantitative analysis of the magnitude, kinetics, and spatial distribution of these ionic signals.

Utilization of Fluorescent Calcium Indicators (e.g., Fluo-4, Cal520)

Fluorescent calcium indicators are dyes that exhibit a change in fluorescence properties (intensity, wavelength, or lifetime) upon binding to Ca2+ ions. These indicators are widely used to visualize and quantify intracellular Ca2+ dynamics in response to various stimuli, including IP3 release. Fluo-4 and Cal520 are popular choices for Ca2+ imaging due to their favorable spectral properties (excitation in the visible range, compatible with common laser lines) and high sensitivity to Ca2+ wikipedia.orgrevvity.comaatbio.com.

Cells can be loaded with cell-permeable acetoxymethyl (AM) ester forms of these indicators (e.g., Fluo-4 AM, Cal520 AM), which are cleaved by intracellular esterases to release the active, fluorescent indicator wikipedia.orgrevvity.com. When combined with caged IP3 compounds like this compound, these indicators allow for the real-time monitoring of Ca2+ release from ER stores following light-induced IP3 uncaging. Quantitative analysis of the fluorescence signals provides information about the amplitude, duration, and spatial spread of the Ca2+ transients. Studies have compared the performance of various calcium indicators, including Fluo-4 and Cal520, for imaging local Ca2+ signals (puffs) evoked by photoreleased IP3, concluding that Cal520 is an optimal indicator for detecting and tracking these events uci.eduresearchgate.net. Cal520 has also been used in TIRFM studies to image IP3-mediated global Ca2+ signals and analyze the underlying puff activity elifesciences.orgnih.govresearchgate.net.

The following table summarizes some properties of commonly used calcium indicators in the context of IP3 signaling studies:

IndicatorExcitation (nm)Emission (nm)Ca2+ Affinity (Kd)NotesReferences
Fluo-4~490~516~345 nMGreen fluorescent, commonly used as AM ester for cell loading. wikipedia.orguci.eduionbiosciences.comacs.org
Cal520~490~520~320 nMGreen fluorescent, improved signal-to-noise for local events. uci.eduresearchgate.netelifesciences.orgnih.govresearchgate.net

Imaging of Other Ions (e.g., Zinc with Newport Green, Mitochondrial Calcium Sensors)

While Ca2+ is the primary ion released upon IP3R activation, IP3 signaling can also influence the dynamics of other intracellular ions, either directly or indirectly. Fluorescent indicators are available to monitor these changes, providing a more comprehensive picture of the cellular response to IP3.

Zinc (Zn2+) is another important intracellular signaling ion. Some studies suggest a link between IP3-mediated signaling and intracellular zinc release. Fluorescent indicators like Newport Green are used to monitor changes in intracellular Zn2+ concentration. Research utilizing this compound and Newport Green has demonstrated that IP3 uncaging can result in a rapid increase in intracellular Zn2+, suggesting a potential role for IP3 in regulating zinc release from intracellular stores, possibly from thapsigargin (B1683126)/IP3-sensitive stores in neurons nih.gov.

Mitochondria play a critical role in shaping intracellular Ca2+ signals by taking up Ca2+ from the cytosol, particularly at ER-mitochondria associated membranes (MAMs) where IP3Rs are often localized mdpi.comresearchgate.netfrontiersin.org. Fluorescent indicators targeted to mitochondria can measure mitochondrial matrix Ca2+ ([Ca2+]m) dynamics. These sensors are crucial for understanding how IP3-mediated Ca2+ release from the ER is buffered and transmitted to mitochondria, influencing mitochondrial function, metabolism, and cell fate decisions like apoptosis mdpi.comresearchgate.netfrontiersin.orgembopress.orgembopress.org. While specific mitochondrial calcium sensors are not named in the provided search results in direct conjunction with this compound experiments, the principle of monitoring mitochondrial calcium in the context of IP3 signaling is well-established mdpi.comresearchgate.netfrontiersin.orgembopress.orgembopress.org.

The ability to image multiple ions simultaneously or sequentially provides valuable insights into the complex interplay between different ionic signals downstream of IP3 generation.

Advanced Analysis of Fluorescence Dynamics and Signal Quantification

The use of this compound, often in conjunction with fluorescent calcium indicators, is central to advanced analysis of fluorescence dynamics and signal quantification in studying IP3-mediated calcium release. Researchers employ techniques like Total Internal Reflection Fluorescence (TIRF) microscopy to visualize and quantify localized calcium events, such as calcium puffs, which arise from clusters of IP3Rs near the plasma membrane uci.edunih.govnih.gov. By loading cells with calcium indicators like Cal520/AM or Fluo-4/AM and this compound, UV photolysis of this compound triggers calcium release, and the resulting changes in fluorescence intensity are captured and analyzed uci.edunih.govpubcompare.aiescholarship.orgelifesciences.orgoup.comresearchgate.netnih.govnih.gov.

Quantification of these fluorescence signals involves analyzing parameters such as peak amplitude, rise time, and decay time of calcium transients escholarship.orgnih.govresearchgate.netphysiology.org. Advanced image processing algorithms have been developed to highlight and quantify temporal fluctuations of the calcium fluorescence signal, enabling the identification of transient, localized calcium events that might otherwise be obscured during larger, global calcium elevations uci.edunih.govelifesciences.org. For instance, analyzing the standard deviation of fluorescence fluctuations at each pixel after temporal band-pass filtering of image stacks can provide insights into these localized events uci.edu.

Studies utilizing this compound and fluorescence analysis have revealed that IP3-mediated global calcium signals can arise through distinct modes of calcium release uci.edunih.gov. Fluctuation analysis applied to resolve calcium signals during large calcium elevations has shown that the rising phase of global calcium signals is punctuated by a flurry of calcium puffs uci.edunih.gov. These puffs, generated by stationary clusters of IP3Rs, appear to terminate before the peak of the global response, suggesting a complex interplay between localized and global calcium dynamics uci.edunih.gov.

Data from experiments using this compound and calcium indicators like Cal520 have demonstrated similar peak fluorescence amplitudes and rising phase kinetics for global calcium signals evoked by photoreleased i-IP3 compared to those evoked by extracellular agonists like carbachol (B1668302) (CCH) nih.govelifesciences.org. For example, in HEK293 cells, the mean peak ΔF/F0 was approximately 7.27 ± 0.4 for i-IP3 and 8.89 ± 0.3 for CCH, with rise times (20% to 80% of peak) of 0.80 s ± 0.06 s and 0.70 s ± 0.05 s, respectively nih.govelifesciences.org.

Cellular Models for Studying this compound-Evoked Responses

This compound is a versatile tool applicable across various cellular models to study IP3-evoked responses, primarily focusing on calcium signaling.

This compound is widely used in intact cell systems due to its cell-permeable nature, allowing non-invasive loading nih.govrndsystems.com. This is crucial for studying physiological calcium signaling in its native cellular context. Mammalian cell lines, such as NIH 3T3 cells and HEK293 cells, are commonly used nih.govuci.edunih.govnih.govelifesciences.orgnih.govnih.gov. In NIH 3T3 cells, successive additions of low micromolar this compound followed by uncaging have demonstrated graded calcium releases, supporting the concept of "quantal calcium release" in intact cells with normal ATP levels and intact endoplasmic reticulum nih.gov.

Primary cells, such as cultured cortical neurons and pancreatic acinar cells, also benefit from the use of this compound nih.govbmj.com. Studies in cortical neurons loaded with this compound and a zinc fluorophore showed that IP3 uncaging resulted in a rapid increase in intracellular zinc, indicating that zinc is released from thapsigargin- and IP3-sensitive stores nih.gov. In pancreatic acinar cells, this compound uncaging was used to investigate the inhibitory effects of methylxanthines on IP3R-mediated calcium elevations bmj.com.

The ability to load this compound into intact cells at high concentrations without activating IP3Rs until uncaging allows for controlled initiation of calcium release, mimicking physiological IP3 production kinetics more closely than direct application of IP3 to permeabilized cells nih.gov.

While this compound is primarily designed for intact cells, studies in permeabilized cell systems have historically been crucial for understanding IP3R function and calcium release mechanisms, and this compound or its uncaged product can be used in such contexts to deliver a defined concentration of IP3 to the intracellular environment ahajournals.orgcam.ac.ukbiologists.com. Permeabilized cell systems offer a controlled intracellular environment, allowing researchers to manipulate the cytosolic composition, such as calcium buffering, and directly access intracellular stores cam.ac.ukbiologists.com.

Studies using permeabilized cells have established the endoplasmic reticulum as the major intracellular calcium store and confirmed that IP3 stimulates calcium release from this store ahajournals.orgbiologists.com. While the initial characterization of IP3R function and IP3-evoked calcium release heavily relied on permeabilized cells and direct IP3 application, this compound, once uncaged to release i-IP3, can also be applied to permeabilized preparations to study IP3R kinetics and calcium flux under defined conditions, complementing studies in intact cells nih.govbiologists.com. This approach allows for precise control over the concentration of the active IP3 analog presented to the IP3Rs, independent of cellular uptake and esterase activity.

Genetically modified cell lines, particularly those engineered using CRISPR/Cas9 technology to manipulate IP3R expression, are powerful tools when combined with this compound. These models allow researchers to investigate the specific roles of different IP3R isoforms (IP3R1, IP3R2, and IP3R3) in calcium signaling.

HEK293 cells engineered to express only a single IP3R subtype or lacking all three subtypes (HEK-3KO) are frequently used nih.govnih.govnih.gov. By loading these cells with this compound and performing uncaging experiments, researchers can assess the contribution of each IP3R isoform to localized calcium puffs and global calcium signals nih.govnih.gov. Studies using these models have demonstrated that all three IP3R subtypes are capable of generating calcium puffs, although the frequency might vary depending on the expression level compared to wild-type cells nih.govnih.gov.

Overexpression models can also be used in conjunction with this compound to study the effects of increased levels of specific IP3R isoforms on calcium signaling dynamics and cellular responses. The combination of controlled IP3 release via this compound uncaging and defined IP3R expression levels in genetically modified cells provides a robust system for dissecting the complexities of IP3R function and calcium signaling pathways nih.govnih.govnih.gov.

Pharmacological Interventions and Modulators in Conjunction with this compound

This compound is a valuable tool for investigating the effects of pharmacological interventions and identifying modulators of the IP3R-mediated calcium signaling pathway. By using this compound to directly activate IP3Rs, researchers can bypass upstream signaling components (like receptors and phospholipase C) and specifically assess the impact of compounds on the receptor itself or downstream calcium handling mechanisms oup.comnih.gov.

Studies have utilized this compound uncaging in the presence of various pharmacological agents to determine their effects on calcium release dynamics. For example, methylxanthines like caffeine (B1668208) have been shown to inhibit IP3R-mediated calcium elevations evoked by this compound uncaging in pancreatic acinar cells, suggesting a direct action on the IP3R bmj.com.

This compound is also employed to study the interplay between IP3R-mediated calcium release and other calcium handling mechanisms or signaling pathways. This includes investigating the effects of modulators of store-operated calcium entry (SOCE) or other channels that influence intracellular calcium dynamics researchgate.netnih.govnih.gov.

The controlled and reproducible nature of IP3R activation via this compound uncaging makes it suitable for high-throughput screening (HTS) to identify novel IP3R modulators. By using fluorescence-based calcium assays in multi-well plates, researchers can screen large libraries of compounds for their ability to alter the calcium response evoked by this compound uncaging oup.comnih.gov.

An HTS approach using this compound uncaging has been successfully employed to identify pharmacological potentiators of the calcium signaling cascade oup.comnih.gov. In such screens, cells loaded with this compound and a calcium indicator are exposed to test compounds, and the calcium response upon UV uncaging is measured. Compounds that enhance or inhibit the calcium transient are identified as potential modulators of IP3R function or downstream calcium handling oup.comnih.gov.

Studies using this methodology have identified compounds that specifically potentiate IP3R1 activity oup.comnih.gov. For instance, one study identified ARN11391 as a compound that specifically enhanced the intracellular calcium increase elicited by this compound photolysis in cells expressing IP3R1, but not other isoforms oup.comnih.gov. This highlights the power of combining this compound with genetically modified cell lines and HTS for identifying isoform-specific modulators.

Data from high-throughput screening experiments using this compound uncaging and Fluo-4 fluorescence have demonstrated significant increases in the maximal amplitude of calcium transients in the presence of identified potentiators compared to vehicle control oup.comnih.gov.

Data Table: Effect of ARN11391 on this compound-Evoked Calcium Release in HEK293 Cells Expressing Different IP3R Isoforms oup.comnih.gov

Cell Line (IP3R Expression)TreatmentMean Maximal Fluo-4 Amplitude (ΔF/F0)Statistical Significance (vs. Vehicle)
HEK-ITPR1VehicleBaseline-
HEK-ITPR1ARN11391 (10 µM)Significantly Increased***P < 0.001
HEK-ITPR2VehicleBaseline-
HEK-ITPR2ARN11391 (10 µM)No significant changens
HEK-ITPR3VehicleBaseline-
HEK-ITPR3ARN11391 (10 µM)No significant changens
HEK-3KOVehicleMinimal/No Response-
HEK-3KOARN11391 (10 µM)Minimal/No Responsens

Note: Data is representative and based on findings from cited sources oup.comnih.gov. Specific numerical values for amplitude may vary between experiments.

Investigation of Known Signaling Modulators (e.g., Methylxanthines, Forskolin)

This compound has been employed to investigate the effects of known signaling modulators on IP3R-mediated calcium release. One such modulator studied in conjunction with this compound is forskolin (B1673556). Forskolin is known to elevate intracellular cAMP levels, which can subsequently activate protein kinase A (PKA). PKA-mediated phosphorylation of IP3Rs can sensitize the receptors to IP3, thereby enhancing calcium release.

Experimental studies utilizing this compound in mouse beta-cells have demonstrated its utility in evaluating how forskolin facilitates IP3R-mediated Ca2+ mobilization. upstate.edunih.gov By uncaging IP3 with UV flash photolysis in the presence or absence of forskolin, researchers can directly compare the resulting calcium transients. In the absence of forskolin, uncaging of IP3 typically produces a smaller increase in intracellular calcium. upstate.edunih.gov However, in beta-cells treated with forskolin, the uncaging of IP3 initiates a calcium transient with properties similar to calcium-induced calcium release (CICR), characterized by a larger amplitude and distinct time course. upstate.edunih.gov This highlights how this compound, combined with photolysis, provides a controlled method to assess the impact of modulators like forskolin on the sensitivity and activity of IP3Rs.

Computational and Theoretical Modeling of IP3R-Mediated Ca2+ Dynamics

The experimental data obtained using this compound to trigger controlled intracellular IP3 release are crucial for the development and validation of computational and theoretical models of IP3R-mediated calcium dynamics. These models aim to simulate the complex processes of IP3R channel gating, intracellular calcium transients, and the behavior of IP3-Ca2+ signaling networks.

Mathematical Simulations of Intracellular Ca2+ Transients and Oscillations

Mathematical simulations are extensively used to replicate and understand the intracellular calcium signals triggered by IP3. Studies have successfully simulated calcium transients induced by the uncaging of IP3 (using this compound) in beta-cells, comparing these simulations directly to experimental data. upstate.edunih.govresearchgate.net

To simulate the calcium transients initiated by uncaging IP3, the models often represent the increase in IP3 concentration as a step-wise change. upstate.eduresearchgate.net The simulations involve parameters representing the activity of IP3Rs (PIP3R) and SERCA pumps (PSERCA), which are adjusted to match the experimental observations. For instance, in one study, specific PIP3R and PSERCA values were set for basal conditions (absence of forskolin) and activated conditions (presence of forskolin) to achieve a close match between simulated and experimental calcium transients. upstate.eduresearchgate.net

ConditionPIP3R (fl/ms)PSERCA (amol/ms)
Basal (No Forskolin)13.650.069
Activated (Forskolin)174.720.23

These simulations can accurately reproduce key properties of the calcium transients, such as peak amplitude, time-to-peak, and duration, under different conditions. upstate.eduresearchgate.net Furthermore, by incorporating the effects of modulators like forskolin (simulated by altering IP3R and SERCA activity), these models can reconstruct the changes in calcium transient characteristics observed experimentally with this compound. upstate.edunih.govresearchgate.net

Beyond single transients, mathematical models also aim to reconstruct oscillatory calcium responses. By using minimal cell models where modulator-stimulated pathways (like cAMP production influenced by GLP-1, which can relate to forskolin's effects) induce changes in IP3R and SERCA activities, simulations have successfully generated both calcium transients and oscillatory calcium responses. researchgate.net

Predictive Modeling of IP3-Ca2+ Signaling Networks

Computational models are also applied to investigate how signaling pathways interact and influence IP3R-mediated calcium mobilization. For example, simulation studies have explored how factors like GLP-1, which can elevate levels of intracellular IP3, calcium, and cAMP, alter the co-agonist abilities of calcium and IP3 at IP3R calcium release channels. upstate.edunih.gov

By constructing dynamic models based on the known properties of IP3Rs and incorporating the effects of signaling molecules, researchers can analyze experimental data obtained with tools like this compound to understand the underlying quantitative mechanisms of IP3R-mediated calcium release events. upstate.edu These models can predict how changes in the activity of IP3Rs and other calcium handling proteins, influenced by various signaling pathways, contribute to the observed calcium dynamics, including both transient and oscillatory responses. upstate.edunih.gov The ability to compare model predictions with experimental results from this compound uncaging experiments is fundamental to refining our understanding of the complex IP3-Ca2+ signaling network.

Future Directions and Emerging Research Avenues for Ci Ip3/pm Studies

Elucidating Complex Regulatory Networks of IP3Rs and Associated Proteins

The inositol (B14025) 1,4,5-trisphosphate receptor (IP3R) does not function in isolation; its activity is fine-tuned by a host of associated proteins and post-translational modifications. Future studies using ci-IP3/PM are poised to unravel these intricate regulatory networks with unprecedented detail. By precisely controlling the timing and location of IP3 release, researchers can systematically investigate how specific cellular conditions or the presence of regulatory proteins affect IP3R sensitivity and Ca2+ release patterns. nih.gov

For example, this compound can be used in concert with genetic manipulations (e.g., siRNA knockdown or CRISPR/Cas9-mediated knockout) of suspected regulatory proteins. By uncaging IP3 in cells lacking a specific protein and observing the resulting Ca2+ signals, researchers can directly probe that protein's role in modulating IP3R function. This approach can be extended to study the influence of kinases, phosphatases, and other enzymes that modify IP3Rs, providing a dynamic view of the receptor's regulation. Furthermore, combining this compound photolysis with advanced imaging techniques like Förster resonance energy transfer (FRET) can reveal conformational changes in IP3Rs or their interactions with binding partners in real-time.

Investigating Higher-Order Spatial Organization and Functional Specialization of Ca2+ Release Units

It is well-established that IP3Rs are not uniformly distributed on the endoplasmic reticulum but are organized into clusters. nih.govelifesciences.org The coordinated opening of these clustered receptors generates localized Ca2+ signals known as "Ca2+ puffs," which are the elementary building blocks of larger, global Ca2+ waves. nih.govnih.govresearchgate.net The precise spatial arrangement and functional properties of these IP3R clusters are critical determinants of cellular Ca2+ signaling patterns. nih.govelifesciences.org

The use of this compound offers a powerful method to explore this spatial organization. By employing highly focused light sources, such as those used in two-photon microscopy, researchers can uncage IP3 in subcellular microdomains with high precision. nih.gov This allows for the targeted activation of specific IP3R clusters, enabling the study of:

The threshold of IP3 concentration required to initiate a Ca2+ puff at a given site.

The process of Ca2+-induced Ca2+ release (CICR), where Ca2+ released from one cluster triggers release from neighboring clusters. nih.govelifesciences.org

The functional heterogeneity among different Ca2+ release sites within a single cell.

Recent findings suggest that global Ca2+ signals arise from two distinct modes of release: an initial flurry of localized puffs followed by a more diffuse, sustained Ca2+ liberation. nih.govelifesciences.org Future studies using this compound will be crucial in dissecting the molecular mechanisms that govern the transition between these modes and their respective contributions to downstream cellular processes.

Development of Novel Caged Analogs with Enhanced Spatiotemporal Precision or Wavelength Selectivity

While this compound is a powerful tool, the ongoing development of new caged compounds promises even greater experimental control. nih.govresearchgate.net Future research in this area focuses on several key improvements:

Two-Photon Uncaging: Analogs designed for two-photon excitation, such as cm-IP3/PM, allow for Ca2+ release to be confined to a femtoliter volume, offering superior three-dimensional spatial resolution compared to conventional UV uncaging. nih.gov This is particularly valuable for studying signaling within complex cellular structures like neuronal dendrites.

Wavelength Selectivity: Developing caged compounds that are sensitive to different wavelengths of light would enable orthogonal control over multiple signaling molecules. This would allow researchers to independently or sequentially release IP3 and another caged second messenger (e.g., caged cAMP or Ca2+) within the same cell to study signal integration.

Faster and More Efficient Photolysis: Creating new caging groups with higher quantum yields and faster release kinetics will provide a more accurate representation of the rapid onset of physiological signaling events. nih.gov

Metabolic Stability: The uncaged product of this compound, i-IP3, is metabolized more slowly than other analogs, leading to prolonged Ca2+ signals. nih.gov Designing new compounds with tunable metabolic stability could allow researchers to mimic either transient or sustained physiological signals more accurately.

These advancements will provide a more sophisticated toolkit for dissecting the complex language of intracellular signaling.

Integrating this compound-Based Studies with Multi-Omics Approaches for Systems-Level Understanding

To fully comprehend the impact of IP3-mediated Ca2+ signaling, it is essential to connect the acute cellular responses to broader, long-term changes in gene expression, protein synthesis, and metabolic activity. The integration of this compound-based functional studies with multi-omics approaches (genomics, transcriptomics, proteomics, metabolomics) represents a powerful new frontier. nih.govnih.govrsc.org

For instance, researchers can use this compound to generate specific patterns of Ca2+ signals (e.g., oscillations of a defined frequency and amplitude) and then perform transcriptomic analysis (RNA-seq) to identify which genes are regulated by these specific signals. This could reveal novel Ca2+-sensitive gene networks that control processes like cell differentiation, proliferation, or adaptation. Similarly, coupling controlled Ca2+ signaling with proteomics could identify proteins that are post-translationally modified or translocated in a Ca2+-dependent manner. This integrative approach will bridge the gap between transient signaling events and the lasting phenotypic changes they induce, providing a systems-level view of cellular regulation.

Translational Implications for Mechanistic Disease Modeling (Non-Clinical Focus)

Dysregulation of IP3-mediated Ca2+ signaling is increasingly implicated in a variety of human diseases. physiology.org The use of this compound in non-clinical disease models provides a unique opportunity to understand the underlying cellular mechanisms.

Investigating Cellular Dysfunctions in Neurological Disorders

In the nervous system, precise Ca2+ signaling is fundamental for processes like synaptic plasticity, neurotransmitter release, and neuronal survival. Aberrant IP3R signaling has been linked to neurodegenerative diseases such as spinocerebellar ataxia and Alzheimer's disease.

Future research can utilize this compound in cellular models of these disorders (e.g., patient-derived induced pluripotent stem cells, iPSCs, differentiated into neurons) to:

Directly test whether disease-associated mutations in IP3Rs or related proteins alter the sensitivity or kinetics of Ca2+ release.

Investigate how pathological protein aggregates, such as amyloid-beta, affect the function of IP3-mediated Ca2+ signaling.

Determine if artificially restoring normal Ca2+ signaling patterns via controlled IP3 uncaging can rescue cellular deficits in these models.

These studies will provide crucial insights into the causal links between Ca2+ dysregulation and neurodegeneration. nih.govmdpi.com

Understanding Pathological IP3 Signaling in Cancer Progression

Calcium signaling is a critical regulator of hallmarks of cancer, including proliferation, apoptosis, and metastasis. frontiersin.orgmdpi.com Many cancer cells exhibit altered IP3R expression and function, leading to remodeled Ca2+ signals that promote survival and invasiveness. nih.govnih.gov For example, some cancer cells appear to be "addicted" to a steady, low-level transfer of Ca2+ from the ER to the mitochondria, a process often mediated by IP3Rs, which fuels their metabolic demands and prevents apoptosis. frontiersin.orgnih.gov

Using this compound in cancer cell lines and organoid models, researchers can:

Mimic the chronic, low-level IP3 signaling observed in some cancers to study how it reprograms cellular metabolism. nih.gov

Probe the mechanisms by which oncogenes and tumor suppressors, such as Bcl-2, modulate IP3R function to create a pro-survival state. frontiersin.orgnih.gov

Investigate the role of specific IP3R-mediated Ca2+ signals in driving cancer cell migration and invasion, key steps in metastasis. mdpi.com

By precisely manipulating IP3 signaling, these studies will help to uncover the specific Ca2+-dependent pathways that are hijacked during cancer progression, potentially revealing new therapeutic targets.

Exploring Cellular Mechanisms in Metabolic and Inflammatory Disorders

Future research utilizing this compound, a caged and cell-permeable derivative of D-myo-inositol 1,4,5-trisphosphate (IP3), is poised to significantly advance our understanding of the cellular mechanisms underpinning metabolic and inflammatory disorders. nih.gov As a tool, this compound allows for the precise spatiotemporal control of intracellular IP3 levels. When introduced into cells, it remains inert until a flash of UV light cleaves its protective "cage," releasing the active IP3 metabolite, i-IP3. nih.gov This active molecule then binds to IP3 receptors (IP3Rs) on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca2+) into the cytosol. youtube.com This ability to artificially induce and control Ca2+ signals provides a powerful method for dissecting the complex roles of the IP3 signaling pathway in disease pathophysiology. nih.gov

Cellular Mechanisms in Metabolic Disorders

Dysregulation of the inositol phosphate (B84403) signaling network is increasingly recognized as a key factor in metabolic diseases such as insulin (B600854) resistance, type 2 diabetes, and obesity. mdpi.comnih.gov The IP3/Ca2+ pathway is instrumental in modulating cellular responses to hormones like insulin and in regulating energy homeostasis. nih.govnih.gov The application of this compound in relevant cell models (e.g., hepatocytes, adipocytes, pancreatic β-cells) can illuminate how specific patterns of Ca2+ signaling contribute to metabolic function and dysfunction.

Emerging research avenues in this area include:

Insulin Signaling Cascade: The precise manipulation of Ca2+ transients using this compound can help determine how these signals modulate key downstream effectors of the insulin receptor, such as the phosphorylation of Akt and the translocation of GLUT4 transporters. Studies suggest that IP3Rs play a role in the gluconeogenic program of the liver, which can be influenced by the Akt pathway. mdpi.com

Mitochondrial Bioenergetics: IP3Rs are notably concentrated at mitochondria-associated ER membranes (MAMs), forming direct contact sites that facilitate the efficient transfer of Ca2+ from the ER into the mitochondrial matrix. mdpi.comnih.gov This Ca2+ uptake is critical for stimulating enzymes in the tricarboxylic acid (TCA) cycle and enhancing ATP production. nih.gov Using this compound, researchers can investigate how controlled Ca2+ fluxes to mitochondria affect cellular energy metabolism and how disruptions in this coupling contribute to the metabolic inflexibility seen in diabetes. nih.govnih.gov

Pancreatic β-Cell Function: Insulin secretion from pancreatic β-cells is tightly controlled by oscillations in intracellular Ca2+. nih.gov Recent studies indicate that IP3-mediated Ca2+ release from the ER is necessary for initiating and shaping the glucose-stimulated Ca2+ response, which ultimately triggers insulin exocytosis. biorxiv.org this compound can be used to mimic these physiological Ca2+ signals to explore their precise role in insulin release and to understand how this process is impaired in diabetic states. nih.govbiorxiv.org

Table 1: Interactive Data Table of Future Research in Metabolic Disorders using this compound

Research Question Cellular Model Experimental Approach with this compound Key Pathway/Outcome Measured
How do specific Ca2+ signal frequencies/amplitudes affect insulin sensitivity? Hepatocytes, Adipocytes Induce defined Ca2+ oscillations via controlled UV uncaging of this compound. Phosphorylation of Akt, translocation of GLUT4 to the plasma membrane.
What is the role of ER-mitochondrial Ca2+ transfer in metabolic efficiency? Myoblasts, Cardiomyocytes Use localized UV uncaging of this compound at MAMs. Mitochondrial Ca2+ uptake, oxygen consumption rate, ATP production.

Cellular Mechanisms in Inflammatory Disorders

The IP3/Ca2+ signaling pathway is a cornerstone of immune cell activation and the inflammatory response. mdpi.com Calcium signals regulate a wide array of inflammatory processes, including the production of cytokines, the activation of inflammasomes, and the expression of inflammatory genes. nih.govresearchgate.net The aberrant activation of this pathway is linked to numerous chronic inflammatory and autoimmune diseases. nih.govnih.gov The ability of this compound to generate controlled Ca2+ signals offers a unique opportunity to dissect the downstream consequences of IP3R activation in immune cells like macrophages, neutrophils, and T-lymphocytes.

Key areas for future investigation include:

Inflammasome Activation: The NLRP3 inflammasome is a multi-protein complex that, when activated, leads to the maturation and release of potent pro-inflammatory cytokines IL-1β and IL-18. nih.govfrontiersin.org Studies have shown that Ca2+ mobilization from the ER is a critical step in NLRP3 activation. nih.gov Using this compound, researchers can precisely initiate this Ca2+ flux to identify the downstream sensors and mechanisms that link IP3 signaling to the assembly and activation of the NLRP3 inflammasome complex. nih.govresearchgate.net

Cytokine and Chemokine Synthesis: The expression and secretion of many inflammatory mediators are dependent on Ca2+ signaling. mdpi.comfrontiersin.org For example, the duration and amplitude of Ca2+ signals can differentially regulate the production of various cytokines. mdpi.com Future studies can employ this compound to generate specific Ca2+ "signatures" in immune cells to map how these patterns are decoded into distinct profiles of cytokine and chemokine release.

Transcription Factor Activation: Calcium signals are crucial for activating key transcription factors that drive inflammatory gene programs, most notably the Nuclear Factor of Activated T-cells (NFAT) and, indirectly, Nuclear Factor-kappa B (NF-κB). nih.govnih.gov Activation of NFAT is directly controlled by the Ca2+-dependent phosphatase calcineurin. nih.gov this compound can be used to study the precise Ca2+ dynamics required for the dephosphorylation and nuclear translocation of NFAT, providing insight into the fundamental steps of T-cell activation and other immune responses. mdpi.comnih.gov

Table 2: Interactive Data Table of Future Research in Inflammatory Disorders using this compound

Research Question Cellular Model Experimental Approach with this compound Key Pathway/Outcome Measured
What are the precise Ca2+ requirements for NLRP3 inflammasome activation? Macrophages, Monocytes Induce a single, robust Ca2+ transient via global uncaging of this compound. Caspase-1 activation, IL-1β and IL-18 secretion, pyroptosis.
How do Ca2+ oscillation patterns influence cytokine expression profiles? T-lymphocytes, Mast cells Generate varying frequencies of Ca2+ oscillations using pulsed UV uncaging of this compound. Gene expression and secretion of TNF-α, IL-2, IL-6, and other cytokines.

Q & A

Basic Research Questions

Q. What is the experimental role of ci-IP3/PM in studying IP3-mediated calcium signaling?

  • Methodological Answer : this compound is a membrane-permeant caged IP3 analogue used to induce controlled intracellular Ca²⁺ release. Cells are loaded with this compound (typically 1–5 µM) and pluronic F-127 to enhance solubility. Upon UV photolysis, the caging group is removed, releasing active IP3 to bind IP3 receptors (IP3Rs) and trigger Ca²⁺ efflux from the endoplasmic reticulum. This allows precise spatiotemporal control of IP3 delivery, critical for investigating Ca²⁺ puff dynamics and receptor sensitivity .

Q. How should researchers design experiments to validate this compound efficacy in IP3R activation?

  • Methodological Answer :

  • Step 1 : Optimize loading protocols (e.g., 45-minute incubation with 1 µM this compound and calcium dyes like Fluo-4 AM in HEPES-buffered saline).
  • Step 2 : Calibrate UV photolysis parameters (e.g., 10-second laser pulses at 488 nm) to ensure consistent IP3 uncaging .
  • Step 3 : Include controls with esterase inhibitors (e.g., EGTA-AM) to confirm intracellular retention of this compound and rule off-target effects .

Q. What are common technical challenges when using this compound, and how can they be mitigated?

  • Methodological Answer :

  • Challenge 1 : Incomplete desterification of the PM ester group, leading to variable IP3 bioavailability.
  • Solution : Allow >30 minutes post-loading for esterase activity and validate via control experiments with non-caged IP3 .
  • Challenge 2 : Phototoxicity from repeated UV exposure.
  • Solution : Use lower-intensity UV pulses and limit illumination cycles .

Advanced Research Questions

Q. How can researchers resolve contradictory findings in this compound-induced Ca²⁺ signal amplitudes across studies?

  • Methodological Answer : Discrepancies may arise from:

  • Cell-specific factors : Variability in IP3R subtype expression (e.g., HEK293 vs. pancreatic acinar cells) .
  • Experimental design : Differences in this compound concentration (e.g., 0.05 µM vs. 5 µM) or photolysis timing (e.g., bAP delay effects shown in normalized amplitude curves) .
  • Validation strategy : Normalize Ca²⁺ signals to baseline fluorescence and cross-validate with electrophysiological IP3R activation assays .

Q. What advanced protocols integrate this compound with mitochondrial Ca²⁺ imaging?

  • Methodological Answer :

  • Step 1 : Co-load cells with this compound and mitochondrial Ca²⁺ probes (e.g., Inverse-Mito-Pericam).
  • Step 2 : Use TIRF microscopy to spatially resolve Ca²⁺ puffs near the plasma membrane and correlate with mitochondrial ΔΨm changes.
  • Step 3 : Apply computational tools (e.g., OriginLab) to analyze temporal correlations between IP3 uncaging and mitochondrial Ca²⁺ uptake .

Q. How does this compound compare structurally and functionally to other caged IP3 analogues like cm-IP3/PM?

  • Methodological Answer :

  • Structural difference : this compound has an isopropylidene group protecting the 2- and 3-hydroxyls of the inositol ring, whereas cm-IP3/PM uses methoxymethylene groups. This alters membrane permeability and esterase cleavage rates .
  • Functional impact : this compound exhibits slower diffusion kinetics but higher intracellular stability, making it preferable for prolonged Ca²⁺ release studies .

Q. What statistical frameworks are recommended for analyzing this compound-derived Ca²⁺ signal variability?

  • Methodological Answer :

  • Data normalization : Express fluorescence signals as ΔF/F₀ (baseline-normalized).
  • Statistical tests : Use ANOVA for multi-group comparisons (e.g., dose-response curves for caffeine inhibition) and paired t-tests for pre/post-photolysis data .
  • Error reporting : Include SEM for biological replicates (n ≥ 3) and publish raw data in repositories adhering to Open Science principles .

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